2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

Vue d'ensemble

Description

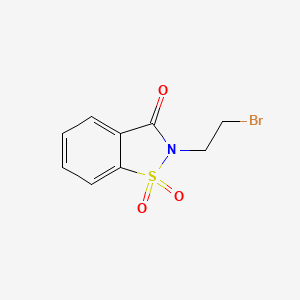

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a halogenated heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a bromoethyl group attached to the benzisothiazole ring, which is further substituted with a sulfone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves the bromination of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also improves the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: Reduction of the sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding sulfide.

Applications De Recherche Scientifique

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Chloroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 2-(2-Iodoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 2-(2-Fluoroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Uniqueness

The uniqueness of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide lies in its bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Activité Biologique

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS Number: 7248-71-7) is a compound belonging to the class of benzisothiazolones, which are known for their antimicrobial properties. This article provides a detailed examination of its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields.

- Molecular Formula: C9H8BrNO3S

- Molecular Weight: 290 g/mol

- Structure: The compound features a benzisothiazole core with a bromoethyl substituent and a sulfonyl group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been utilized in various industrial applications as a preservative due to its effectiveness against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting microbial cell membranes and inhibiting cellular respiration.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L |

| Pseudomonas aeruginosa | 0.75 mg/L |

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of key enzymatic processes within microbial cells. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death.

Toxicity Profile

Despite its efficacy as an antimicrobial agent, this compound poses certain toxicity risks. It is classified as an irritant and has been associated with skin sensitization. Occupational exposure has led to allergic contact dermatitis in various industries including paint manufacturing and printing.

Table 2: Toxicological Data Summary

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Category 4 (harmful if swallowed) |

| Skin Sensitization | Positive in human studies |

| Environmental Impact | Highly toxic to aquatic life |

Case Study 1: Occupational Exposure

A study conducted among workers in the paint industry revealed that prolonged exposure to formulations containing this compound resulted in increased cases of dermatitis. The study highlighted the need for protective measures when handling products containing this compound.

Case Study 2: Efficacy in Water Treatment

In a controlled experiment assessing its efficacy as a biocide in water treatment facilities, the compound demonstrated a significant reduction in bacterial counts within a short exposure time. The results indicated that it could be effectively used for controlling microbial growth in water systems.

Regulatory Status

The use of this compound is regulated due to its potential health risks. Various safety assessments have been conducted to evaluate its impact on human health and the environment. Regulatory bodies have set limits on its concentration in consumer products to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

2-(2-bromoethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJAARPWSSQDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287227 | |

| Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-71-7 | |

| Record name | NSC49756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.